molecular formula C20H22F3N3O B5413658 N-benzyl-2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}acetamide

N-benzyl-2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}acetamide

Cat. No.: B5413658
M. Wt: 377.4 g/mol
InChI Key: NGAJUYRZSNINOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-benzyl-2-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}acetamide” is a complex organic compound. It contains a benzyl group (a benzene ring attached to a CH2 group), a trifluoromethyl group (a carbon atom bonded to three fluorine atoms), and a piperazine ring (a six-membered ring with two nitrogen atoms). The exact properties and applications of this compound would depend on its specific structure and the context in which it is used .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the piperazine ring, the introduction of the benzyl and trifluoromethyl groups, and the formation of the acetamide group. The exact methods and reagents used would depend on the specific synthetic route chosen by the chemist .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Key features would likely include the aromatic benzene ring, the piperazine ring, and the polar trifluoromethyl and acetamide groups. The presence of these different functional groups would give the compound a range of chemical properties .


Chemical Reactions Analysis

This compound could potentially undergo a variety of chemical reactions. For example, the benzene ring could participate in electrophilic aromatic substitution reactions, while the trifluoromethyl group could undergo reactions with nucleophiles. The piperazine ring could potentially be involved in reactions with acids or bases .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar trifluoromethyl and acetamide groups might make the compound soluble in polar solvents. The compound’s melting and boiling points, density, and other physical properties would depend on the specifics of its molecular structure .

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological or chemical activity. For example, if it were a drug, its mechanism of action might involve binding to a specific protein or enzyme in the body .

Safety and Hazards

Like all chemicals, this compound should be handled with care. Direct contact with the skin or eyes should be avoided, and inhalation or ingestion should be prevented. If the compound is hazardous, appropriate personal protective equipment should be worn when handling it .

Future Directions

The future directions for research on this compound would depend on its applications. For example, if it has medicinal properties, future research might focus on improving its efficacy or reducing its side effects. If it has interesting chemical properties, researchers might explore its potential uses in chemical synthesis or materials science .

Properties

IUPAC Name

N-benzyl-2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22F3N3O/c21-20(22,23)17-7-4-8-18(13-17)26-11-9-25(10-12-26)15-19(27)24-14-16-5-2-1-3-6-16/h1-8,13H,9-12,14-15H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGAJUYRZSNINOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(=O)NCC2=CC=CC=C2)C3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.